REACTION_CXSMILES
|
CCN=C=NCCCN(C)C.[CH2:12]([O:14][CH2:15][C:16]([OH:18])=O)[CH3:13].Br.[NH2:20][C:21]1[S:22][C:23]([Br:26])=[CH:24][N:25]=1.C(N(C(C)C)CC)(C)C>C(Cl)Cl>[Br:26][C:23]1[S:22][C:21]([NH:20][C:16](=[O:18])[CH2:15][O:14][CH2:12][CH3:13])=[N:25][CH:24]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
C(C)OCC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
Br.NC=1SC(=CN1)Br
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
the entire mixture was kept at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was further washed with water, 5% citric acid, water, saturated sodium bicarbonate, and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulfate and evaporation
|
Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with isopropyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(S1)NC(COCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |